molecular formula C7H6N2O2S B14684652 2lambda~4~,1,3-Benzothiadiazine-2,4(1H,3H)-dione CAS No. 33759-65-8

2lambda~4~,1,3-Benzothiadiazine-2,4(1H,3H)-dione

Cat. No.: B14684652
CAS No.: 33759-65-8
M. Wt: 182.20 g/mol
InChI Key: YSLBRFGYNJSRDU-UHFFFAOYSA-N
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Description

2lambda~4~,1,3-Benzothiadiazine-2,4(1H,3H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with sulfur dioxide and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

Industrial Production Methods: Industrial production of 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2lambda~4~,1,3-Benzothiadiazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

    1,3-Benzothiazine-2,4-dione: Similar structure but lacks the nitrogen atom in the ring.

    1,3-Benzoxazine-2,4-dione: Contains an oxygen atom instead of sulfur.

    1,3-Benzimidazole-2,4-dione: Contains two nitrogen atoms in the ring.

Uniqueness: 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

33759-65-8

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

2-oxo-1H-2λ4,1,3-benzothiadiazin-4-one

InChI

InChI=1S/C7H6N2O2S/c10-7-5-3-1-2-4-6(5)8-12(11)9-7/h1-4,8H,(H,9,10)

InChI Key

YSLBRFGYNJSRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS(=O)N2

Origin of Product

United States

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